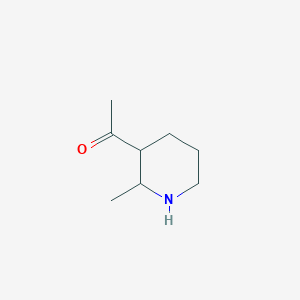

1-(2-Methylpiperidin-3-yl)ethan-1-one

Description

Overview of Piperidine-Containing Organic Compounds

Piperidine-containing organic compounds are a prominent class of heterocyclic molecules characterized by a six-membered ring containing one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and is found in a multitude of natural products and synthetic pharmaceuticals. The piperidine (B6355638) ring's conformational flexibility and its ability to engage in various chemical interactions contribute to its prevalence in biologically active molecules.

Chemical Classification and Distinctive Structural Features of Piperidine Ketones

Piperidine ketones are a subclass of piperidine derivatives where a ketone functional group is attached to the piperidine ring. ontosight.ai These compounds can be broadly classified based on the position of the ketone group relative to the nitrogen atom and other substituents on the ring. ontosight.ai The general structure involves a carbonyl group (C=O) linked to the piperidine ring, and their properties are influenced by the interplay between the basic nitrogen atom and the electrophilic carbonyl carbon. ontosight.ai

The compound of focus, 1-(2-Methylpiperidin-3-yl)ethan-1-one, is a disubstituted piperidine ketone. Its distinctive structural features include:

A piperidine ring, which provides a foundational heterocyclic structure.

A methyl group at the 2-position of the piperidine ring.

An ethanone (B97240) (acetyl) group at the 3-position of the piperidine ring.

The presence of two substituents on the piperidine ring introduces chirality, leading to the existence of stereoisomers, which can have different biological activities and chemical properties.

Historical Context and Evolution of Academic Research in Substituted Piperidine Chemistry

Academic research into substituted piperidine chemistry has a rich history, driven by the discovery of numerous alkaloids with a piperidine core and their potent physiological effects. Early research focused on the isolation and structural elucidation of these natural products. Over time, the focus has shifted towards the development of synthetic methodologies to access a diverse range of substituted piperidines with controlled stereochemistry. nih.gov

Modern research in this area is characterized by the development of stereoselective and asymmetric synthesis techniques to produce enantiomerically pure piperidine derivatives. researchgate.netresearchgate.netsnnu.edu.cn The exploration of novel catalytic systems and the use of chiral auxiliaries have been instrumental in advancing this field. nih.govsnnu.edu.cn The synthesis of 3-substituted and 3,4-disubstituted piperidines, such as the title compound, remains an active area of investigation due to the synthetic challenges and the potential for discovering new bioactive molecules. researchgate.net

Academic Importance of this compound within Heterocyclic Organic Chemistry

The academic importance of this compound lies in its potential as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a secondary amine and a ketone, allows for a variety of chemical transformations. The stereocenters at the 2 and 3 positions make it a valuable target for the development and validation of asymmetric synthetic methods.

Furthermore, the study of the conformational preferences and reactivity of such disubstituted piperidines contributes to a deeper understanding of the structure-activity relationships in related pharmaceutical compounds. The exploration of its chemical space could lead to the discovery of novel compounds with interesting biological profiles.

Interactive Data Table of Related Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Known Applications/Significance |

|---|---|---|---|

| 1-(piperidin-2-yl)ethan-1-one | C7H13NO | 127.18 | Intermediate in organic synthesis, precursor for drugs and pesticides. chembk.com |

| (3R)-1-Acetyl-3-methylpiperidine | C8H15NO | 141.21 | Belongs to the class of N-acylpiperidines. drugbank.com |

| 1-[(2S)-1-acetyl-2-methylpiperidin-3-yl]ethanone | C10H17NO2 | 183.25 | A diacylated derivative of 2-methylpiperidine (B94953). nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(2-methylpiperidin-3-yl)ethanone |

InChI |

InChI=1S/C8H15NO/c1-6-8(7(2)10)4-3-5-9-6/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

VWUQPENOIKMZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)C(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1 2 Methylpiperidin 3 Yl Ethan 1 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For 1-(2-Methylpiperidin-3-yl)ethan-1-one, NMR is indispensable for assigning the constitution, configuration, and conformation of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals for the protons of the piperidine (B6355638) ring, the N-H proton, the C-methyl group, and the acetyl group.

The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of nearby functional groups. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are typically deshielded and appear at a lower field (higher ppm) compared to other methylene (B1212753) protons on the ring. The proton at C2, being adjacent to both the nitrogen and a methyl group, will show a complex multiplet. The proton at C3, bearing the acetyl group, is also significantly deshielded.

The coupling constants (J-values) between adjacent protons are critical for determining the relative stereochemistry of the substituents at C2 and C3. The magnitude of the vicinal coupling constant between the protons at C2 and C3 (³JH2-H3) can distinguish between cis and trans isomers. Generally, a larger coupling constant is observed for a trans (diaxial) relationship, while a smaller coupling constant is typical for a cis (axial-equatorial or diequatorial) relationship.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are estimated values based on typical ranges for substituted piperidines. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 1.5 - 2.5 | broad singlet (br s) |

| CH₃ -C(2) | 1.0 - 1.2 | doublet (d) |

| C(2)-H | 2.8 - 3.2 | multiplet (m) |

| C(3)-H | 2.9 - 3.3 | multiplet (m) |

| C(4)-H₂ | 1.4 - 1.8 | multiplet (m) |

| C(5)-H₂ | 1.3 - 1.7 | multiplet (m) |

| C(6)-H₂ | 2.6 - 3.0 | multiplet (m) |

| CH₃ CO | 2.1 - 2.3 | singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

The most downfield signal in the spectrum is attributed to the carbonyl carbon of the acetyl group, typically appearing in the range of δ 205-215 ppm. The carbons attached to the nitrogen atom (C2 and C6) are deshielded and resonate between δ 45-65 ppm. The presence of the methyl group at C2 and the acetyl group at C3 influences the chemical shifts of the ring carbons, providing further structural confirmation. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃-C(2) | 15 - 20 |

| C (2) | 55 - 65 |

| C (3) | 50 - 60 |

| C (4) | 25 - 35 |

| C (5) | 20 - 30 |

| C (6) | 45 - 55 |

| C H₃CO | 25 - 30 |

| CH₃C O | 205 - 215 |

Specialized NMR Techniques for Stereochemical and Conformational Assignments

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, specialized 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks. For this compound, it would show correlations between H2 and H3, H3 and H4, and so on, allowing for the tracing of the entire piperidine ring proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the acetyl protons (CH₃CO) and the C3 carbon of the ring would confirm the attachment point of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining stereochemistry and conformation by identifying protons that are close in space. For the target molecule, a NOESY experiment can establish the relative orientation of the methyl group at C2 and the acetyl group at C3. For instance, a spatial correlation between the C2-methyl protons and the C3-proton would suggest a cis relationship. Furthermore, NOESY can help determine the preferred chair conformation of the piperidine ring by revealing spatial proximities, such as those between axial protons. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is dominated by absorptions corresponding to the ketone and the secondary amine functionalities.

The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone group, which is expected to appear in the region of 1705-1725 cm⁻¹. The N-H stretching vibration of the secondary amine typically appears as a moderate, somewhat broad band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups are observed between 2850 and 3000 cm⁻¹. The C-N stretching vibration usually appears in the fingerprint region, between 1020-1250 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, Broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C=O (Ketone) | Stretch | 1705 - 1725 | Strong, Sharp |

| N-H (Amine) | Bend | 1550 - 1650 | Medium |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as those found in the carbon backbone of the piperidine ring.

For this compound, the C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-C and C-N stretching vibrations of the piperidine ring skeleton, which may be weak in the IR spectrum, often give rise to strong and sharp bands in the Raman spectrum, generally in the 800-1200 cm⁻¹ region. The symmetric C-H stretching vibrations around 2900 cm⁻¹ also produce strong Raman signals. This makes Raman spectroscopy an excellent tool for characterizing the heterocyclic ring structure itself. Studies on piperidine have shown characteristic ring deformation and stretching modes that would be expected to be present, though shifted, in the spectrum of the substituted derivative. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. wikipedia.org The fragmentation patterns observed in the mass spectrum offer a virtual fingerprint of the molecule, allowing for detailed structural elucidation.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as piperidine derivatives. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural analysis. scielo.br In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺. For this compound (C₈H₁₅NO, Molecular Weight: 141.21 g/mol ), the expected parent ion would be at an m/z of 142.2.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation of complex mixtures prior to mass analysis, enhancing sensitivity and specificity. nih.govmdpi.com The MS/MS analysis of the parent ion involves its isolation, fragmentation via collision-induced dissociation (CID), and analysis of the resulting product ions. This process provides detailed insights into the molecule's connectivity. The fragmentation of piperidine alkaloids often involves characteristic losses, such as the loss of water or cleavage of the piperidine ring. scielo.br

Table 1: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 142.2 | 125.2 | NH₃ (Ammonia) | Loss of the ring nitrogen and protons |

| 142.2 | 99.1 | C₂H₅N (Ethylamine moiety from ring) | Cleavage of the piperidine ring |

| 142.2 | 84.1 | C₂H₅O (Acetyl group) | Loss of the acetyl side chain |

| 142.2 | 70.1 | C₄H₈O (Various fragments) | Further fragmentation of the ring |

| 142.2 | 44.0 | C₅H₈NO (Multiple cleavages) | Acetyl cation [CH₃CO]⁺ |

Note: This table is based on theoretical fragmentation patterns for piperidine-containing structures.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net Piperidine derivatives can often be analyzed directly by GC-MS. oup.comgoogle.com The most common ionization method used in GC-MS is electron ionization (EI), which is a high-energy process that results in extensive and reproducible fragmentation. nih.gov

The EI mass spectrum of a substituted piperidine typically shows a molecular ion (M⁺) peak, although it may be of low intensity due to the extensive fragmentation. nih.gov The fragmentation patterns are highly informative for structural determination. Common fragmentation pathways for 4-anilidopiperidines, for example, involve cleavage of the piperidine ring and bonds adjacent to the nitrogen atom. caymanchem.com For this compound, key fragments would be expected from the loss of the methyl group, the acetyl group, and various cleavages of the heterocyclic ring.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Relative Intensity | Proposed Identity/Origin |

| 141 | Low | Molecular Ion [M]⁺ |

| 126 | Moderate | [M - CH₃]⁺ (Loss of methyl group) |

| 98 | High | [M - CH₃CO]⁺ (Loss of acetyl group) |

| 84 | Moderate | Piperidine ring fragment |

| 70 | Moderate | Further ring fragmentation |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Note: This table represents predicted fragmentation based on common pathways for similar compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other compounds that may have the same nominal mass. wikipedia.orgnih.gov This technique is often used in place of traditional elemental analysis for formula confirmation. wikipedia.org

For this compound, HRMS can confirm the molecular formula C₈H₁₅NO by comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₅NO |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 142.12264 |

| Measured Exact Mass (example) | 142.12281 |

| Mass Error (ppm) | 1.2 |

Note: The measured exact mass and mass error are hypothetical examples demonstrating the accuracy of HRMS.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netmdpi.com This powerful technique yields precise information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For cyclic systems like the piperidine ring in this compound, crystallography can reveal the preferred conformation (e.g., chair, boat, or twist-boat). nih.gov

Crucially, for chiral molecules, X-ray crystallography on a single crystal of one enantiomer can determine the absolute configuration of its stereocenters. nih.gov Since this compound possesses two chiral centers (at C2 and C3 of the piperidine ring), this technique is essential for assigning the absolute stereochemistry (R/S configuration) of each diastereomer. The analysis of an analog, (2E)-2-(1-Methylpiperidin-2-ylidene)-1-phenylethanone, revealed a half-chair conformation for its piperidine ring. researchgate.net

Table 4: Representative Crystallographic Data for a Substituted Piperidine Analog

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.006 (2) |

| b (Å) | 9.441 (3) |

| c (Å) | 15.535 (4) |

| β (°) | 95.197 (6) |

| Volume (ų) | 1169.5 (6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.223 |

Source: Data from the crystallographic study of (2E)-2-(1-Methylpiperidin-2-ylidene)-1-phenylethanone. researchgate.net

Elemental Analysis and Chromatographic Purity Assessment

Confirming the elemental composition and assessing the purity of a synthesized compound are critical final steps in its characterization. wikipedia.org

Elemental analysis is a destructive technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like oxygen, by difference) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the assigned formula.

Table 5: Elemental Analysis Data for C₈H₁₅NO

| Element | Theoretical % | Found % (Example) |

| Carbon (C) | 68.04 | 68.11 |

| Hydrogen (H) | 10.71 | 10.65 |

| Nitrogen (N) | 9.92 | 9.89 |

| Oxygen (O) | 11.33 | 11.35 |

Note: "Found %" values are hypothetical examples illustrating typical experimental results.

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for assessing the purity of a compound. wikipedia.orgresearchgate.net These methods separate the target compound from any impurities, such as starting materials, byproducts, or isomers. The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For piperidine alkaloids, HPLC with detectors like Diode Array (DAD) or Evaporative Light Scattering (ELSD) is commonly employed. researchgate.net A purity level of >98% or >99% is often required for compounds intended for further study.

Chemical Reactivity and Transformation Pathways of 1 2 Methylpiperidin 3 Yl Ethan 1 One

Reactivity of the Ketone Moiety

The ketone group in 1-(2-Methylpiperidin-3-yl)ethan-1-one is a primary site for various chemical transformations. Its reactivity is characteristic of carbonyl compounds, particularly α-amino ketones, which are recognized as significant building blocks in organic synthesis. nih.govfigshare.comrsc.org The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the ketone functional group. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, which breaks the pi bond of the carbonyl group. libretexts.org This initial attack leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by an acid source yields an alcohol. libretexts.org

The general mechanism for this reaction can be summarized in two main steps:

Nucleophilic Attack: A nucleophile forms a covalent bond with the carbonyl carbon, changing its hybridization from sp² to sp³. libretexts.org

Protonation: The resulting negatively charged oxygen atom (alkoxide) is protonated, typically by a solvent or a weak acid, to form a neutral alcohol product. libretexts.org

For this compound, the presence of two adjacent R groups (the methyl group of the ethanone (B97240) and the piperidine (B6355638) ring) makes it a ketone, which is generally less reactive than an aldehyde in nucleophilic additions. libretexts.org The stereochemistry of the addition can be complex, as the attack of the nucleophile on the trigonal planar carbonyl carbon can potentially create a new chiral center. libretexts.org Given the existing stereocenters on the piperidine ring, this can lead to the formation of diastereomeric products.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether solvent, followed by acidic workup |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether or hydrocarbon solvent, followed by acidic workup |

| Cyanide Ion (CN⁻) | Cyanohydrin | HCN with a catalytic amount of base, or KCN/NaCN followed by acid |

Reduction Pathways (e.g., to Alcohols)

The ketone moiety of this compound can be readily reduced to a secondary alcohol, forming 1-(2-Methylpiperidin-3-yl)ethan-1-ol. This transformation is a type of nucleophilic addition where the nucleophile is a hydride ion (H⁻) delivered from a reducing agent. evitachem.com

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It selectively reduces aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. It reduces ketones as well as other carbonyl-containing functional groups.

The reduction introduces a new stereocenter at the former carbonyl carbon. Due to the influence of the existing chiral centers in the 2-methylpiperidine (B94953) ring, the reduction can proceed with some degree of diastereoselectivity, leading to a mixture of (1R)- and (1S)-1-(2-Methylpiperidin-3-yl)ethan-1-ol diastereomers.

Enolization and Enamine Formation from Piperidine Ketones

Ketones that have a hydrogen atom on an adjacent carbon (an α-hydrogen) can exist in equilibrium with their enol tautomer. This keto-enol tautomerism involves the movement of a proton and a pi bond. Similarly, ketones can react with secondary amines to form enamines. wikipedia.orglibretexts.org

This compound possesses α-hydrogens on the methyl group of the ethanone moiety, allowing it to form an enol or an enolate ion under acidic or basic conditions, respectively.

The general mechanism for enamine formation is as follows:

Nucleophilic addition of the secondary amine to the ketone. libretexts.org

Proton transfer to form a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water, forming an iminium ion.

Deprotonation of an α-carbon to yield the final enamine product. libretexts.org

Condensation Reactions with Various Nucleophiles

The ketone in this compound can participate in condensation reactions, which typically involve a nucleophilic addition followed by a dehydration step. wikipedia.org A prominent example is the Knoevenagel condensation. wikipedia.orgresearchgate.net

In a Knoevenagel condensation, an aldehyde or ketone reacts with an "active hydrogen" compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups, such as malonic acid or ethyl acetoacetate). wikipedia.org The reaction is usually catalyzed by a weak base, often a secondary amine like piperidine. wikipedia.orgresearchgate.net The product is an α,β-unsaturated ketone after the elimination of a water molecule. wikipedia.org

The reaction of this compound with an active methylene compound like diethyl malonate, in the presence of a base, would be expected to yield a conjugated enone product. The intramolecular piperidine nitrogen could potentially act as the base catalyst for this transformation.

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, making it both basic and nucleophilic. This allows for a range of reactions that modify the piperidine ring directly.

N-Alkylation and N-Acylation Reactions

As a typical secondary amine, the piperidine nitrogen can undergo N-alkylation and N-acylation.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the amine or to neutralize the acid formed during the reaction. researchgate.net The reaction proceeds via an Sɴ2 mechanism, where the nitrogen atom acts as the nucleophile. Slow addition of the alkylating agent can help to prevent over-alkylation, which would result in a quaternary ammonium (B1175870) salt. researchgate.net

N-Acylation: The piperidine nitrogen can also react with acylating agents like acyl chlorides or acid anhydrides to form an N-acylpiperidine (an amide). This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl produced when an acyl chloride is used. The resulting amide, such as 1-[(2S)-1-acetyl-2-methylpiperidin-3-yl]ethanone, is a neutral compound where the basicity of the nitrogen is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (N-Acylpiperidine) | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent |

Reactions Involving C-N Bond Formation/Cleavage

The nitrogen atom of the piperidine ring is a key site for reactivity, participating in reactions that form or cleave C-N bonds. Two prominent examples of such transformations are reductive amination and the Stork enamine alkylation.

Reductive Amination:

Reductive amination is a powerful method for forming C-N bonds, typically by converting a carbonyl group into an amine. acsgcipr.orgmasterorganicchemistry.com In the case of this compound, the ketone moiety can be transformed into a new amino group. This two-step process generally involves the initial reaction of the ketone with ammonia (B1221849), a primary, or a secondary amine to form an imine or enamine intermediate. youtube.com This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Stork Enamine Alkylation:

The Stork enamine synthesis provides an indirect method for the α-alkylation or α-acylation of ketones. mychemblog.com For this compound, this process would first involve the formation of an enamine. Since the piperidine nitrogen is already part of the core structure, the ketone would react with an external secondary amine (e.g., pyrrolidine (B122466), morpholine) to form the enamine intermediate. mychemblog.comcambridge.org

Enamines are nitrogen analogs of enols and are nucleophilic at the α-carbon. chemistrysteps.com This nucleophilicity allows for reaction with various electrophiles. chemistrysteps.com The resulting iminium salt is subsequently hydrolyzed with dilute acid to regenerate the ketone, now bearing a new alkyl or acyl group on the carbon adjacent to the carbonyl. wikipedia.orgnrochemistry.com This method offers a milder alternative to direct alkylation of ketone enolates, which often requires strong bases. chemistrysteps.com The reaction is most effective with activated electrophiles such as allylic, benzylic, or propargylic halides. mychemblog.com

Reactivity of the Methyl and Piperidine Ring C-H Bonds

Alpha-Substitution Reactions Adjacent to the Ketone

The methyl group of the ethanone moiety is susceptible to alpha-substitution reactions. The protons on this carbon are acidic due to their proximity to the electron-withdrawing carbonyl group and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can react with a variety of electrophiles, leading to the formation of a new C-C bond.

This reactivity is analogous to the alkylation of N-protected 3-methylpiperidin-2-one, where the C-H bond at the 3-position (alpha to the lactam carbonyl) is functionalized. In that case, treatment with a strong base like s-BuLi, followed by an alkylating agent, leads to the introduction of a new substituent. researchgate.net Similarly, the enolate derived from this compound can be alkylated, acylated, or undergo other transformations, extending the carbon chain at this position.

Directed Metalation Strategies for Ring Functionalization

Directed metalation (also known as directed ortho metalation or DoM) is a powerful strategy for the regioselective functionalization of C-H bonds on aromatic and heterocyclic rings. clockss.org This technique relies on a directing metalating group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at a nearby position. clockss.org

For piperidine rings, an N-Boc (tert-butoxycarbonyl) group is a highly effective DMG. Studies on N-Boc-piperidine have shown that lithiation with reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as TMEDA (tetramethylethylenediamine) occurs selectively at the C-2 position (alpha to the nitrogen). whiterose.ac.uk This regioselectivity is driven by the formation of a stable six-membered ring-like transition state. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. Research on N-Boc-2-phenylpiperidine has further refined this methodology, allowing for the creation of quaternary stereocenters. acs.orgyork.ac.uk

Therefore, if the nitrogen of this compound were protected with a Boc group, directed metalation would be expected to occur regioselectively at the C-6 position, as the C-2 position is already substituted with a methyl group. This would provide a route to 2,6-disubstituted piperidine derivatives.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The regiochemical outcome of reactions involving this compound is highly dependent on the reaction type.

In alpha-substitution reactions , the reactivity is localized at the methyl group adjacent to the ketone, as these are the most acidic protons alpha to a carbonyl.

In directed metalation of the N-Boc protected analogue, deprotonation is directed specifically to the C-H bond at the 6-position, ortho to the directing nitrogen atom. whiterose.ac.uk

Reactions involving the piperidine ring itself, such as those proceeding through piperidyne intermediates, also exhibit distinct regioselectivity. Studies on 3,4-piperidynes have shown that nucleophilic attack preferentially occurs at the C4 position, a trend that can be rationalized by the distortion/interaction model. nih.gov

Stereoselectivity: The presence of two stereocenters at C-2 and C-3 means that transformations of this molecule must consider diastereoselectivity.

The synthesis of substituted piperidines often employs stereoselective methods. For instance, the catalytic hydrogenation of substituted pyridine (B92270) precursors is a common method that typically leads to the cis-diastereomer. nih.govnih.gov Subsequent base-mediated epimerization can then be used to access the more thermodynamically stable trans-isomer. nih.gov

In directed lithiation, the stereochemical outcome can be controlled by the existing stereochemistry and the conformational preferences of the lithiated intermediate. For N-Boc-2-methyl piperidine, lithiation and trapping can proceed with high diastereoselectivity to give the trans-2,6-disubstituted product. nih.gov

Nucleophilic additions to the ketone could also proceed with diastereoselectivity, influenced by the steric hindrance imposed by the adjacent methyl-substituted piperidine ring. The approach of the nucleophile would be dictated by the most stable conformation of the ring, aiming to minimize steric clashes.

The interplay of these selective processes is crucial for the controlled synthesis of complex, functionally diverse molecules based on the this compound scaffold. khanacademy.org

Computational and Theoretical Analysis of this compound: A Review of Current Research

Comprehensive searches of available scientific literature and chemical databases have revealed a significant gap in the computational and theoretical modeling of the specific compound, this compound. While extensive research exists on the computational analysis of related piperidine alkaloids and derivatives, specific studies detailing the quantum chemical calculations, molecular orbital analysis, or other theoretical modeling for this compound are not present in the reviewed materials.

Computational chemistry provides invaluable insights into molecular properties and reactivity. Methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Frontier Molecular Orbital (FMO) theory, and Natural Bond Orbital (NBO) analysis are routinely applied to understand the electronic structure, spectroscopic properties, and non-covalent interactions of complex molecules. taylorandfrancis.comchemistry.kzmdpi.comnih.gov These techniques are foundational in modern chemical research for predicting molecular behavior and guiding experimental work. nanobioletters.comniscpr.res.in

For the broader class of piperidine derivatives, computational studies have been instrumental. Researchers have employed DFT to determine optimized molecular geometries and understand the influence of substituents on the piperidine ring's stability and conformation. acs.orgnih.gov Furthermore, analyses like FMO theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), have been used to predict the reactivity of various piperidine-based compounds. schrodinger.comwikipedia.org NBO analysis has also been applied to investigate intramolecular and intermolecular interactions, such as hydrogen bonding, in related heterocyclic systems. nih.govdergipark.org.tr

However, the application of these specific, rigorous computational methods to this compound has not been documented in the surveyed literature. Consequently, detailed data on its optimized geometry, electronic structure, spectroscopic predictions, HOMO-LUMO gap, and non-covalent interactions derived from these theoretical models are currently unavailable. The absence of such dedicated research precludes a detailed discussion and the generation of specific data tables for the sections and subsections outlined in the user's request. Further theoretical and computational investigation is required to elucidate the specific molecular properties of this compound.

Computational Chemistry and Theoretical Modeling of 1 2 Methylpiperidin 3 Yl Ethan 1 One

Spectroscopic Property Prediction and Correlation with Experimental Data:Theoretical calculations are often used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), and vibrational frequencies (IR and Raman), which can then be compared with experimental results to confirm the molecular structure. Without dedicated computational studies for 1-(2-Methylpiperidin-3-yl)ethan-1-one, a theoretical basis for the interpretation of its experimental spectra is missing.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations is a powerful tool for structure elucidation and verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a popular approach for calculating NMR isotropic shielding constants, which are then converted into chemical shifts. niscpr.res.in

For this compound, a computational NMR study would typically involve:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all significant conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), cc-pVDZ). nih.govchemmethod.com

NMR Calculation: Performing GIAO-DFT calculations on each optimized conformer to obtain the absolute shielding tensors. rsc.org

Chemical Shift Calculation: Converting the calculated isotropic shielding values (σ_iso) to chemical shifts (δ) using a reference standard, typically Tetramethylsilane (TMS), according to the equation: δ = σ_ref - σ_iso. Often, scaling factors or linear regression analysis are used to improve the correlation between calculated and experimental shifts. conicet.gov.ar

The accuracy of the prediction depends heavily on the choice of the functional and basis set. nih.gov For instance, studies have shown that for ¹³C and ¹H chemical shifts, methods like DFT combined with machine learning can significantly reduce errors compared to standard DFT calculations alone. osti.gov The predicted chemical shifts for the various carbon and proton atoms in the this compound structure would help in assigning the peaks in an experimental spectrum, especially for the diastereotopic protons within the piperidine (B6355638) ring and resolving ambiguities about the preferred conformation of the acetyl group.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for the Most Stable Conformer of cis-1-(2-Methylpiperidin-3-yl)ethan-1-one Note: These values are illustrative and would be derived from actual GIAO-DFT calculations.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 (CH) | 55.8 | 3.15 |

| C3 (CH) | 48.2 | 2.88 |

| C4 (CH₂) | 26.5 | 1.75, 1.95 |

| C5 (CH₂) | 24.1 | 1.60, 1.85 |

| C6 (CH₂) | 46.3 | 2.90, 3.10 |

| C=O (Carbonyl) | 212.0 | - |

| C=O-CH₃ (Acetyl Methyl) | 28.5 | 2.25 |

| C2-CH₃ (Ring Methyl) | 18.9 | 1.20 |

| N-H | - | 2.50 (broad) |

Theoretical Vibrational Frequencies and Their Assignment

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies, intensities, and normal modes of a molecule. nih.gov This information allows for a detailed assignment of the experimental vibrational bands to specific molecular motions. nih.gov

The process for this compound would be:

Geometry Optimization: An initial geometry optimization is performed to find the equilibrium structure at the chosen level of theory (e.g., B3LYP/6-311++G(d,p)). chemmethod.com

Frequency Calculation: A frequency analysis is then carried out on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. chemmethod.com

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

Assignment: The vibrational modes are assigned by visualizing the atomic displacements for each calculated frequency and by considering the Potential Energy Distribution (PED). nih.gov

For this compound, key vibrational modes would include the N-H stretch, C-H stretches (aliphatic), the strong C=O stretch of the ketone, and various bending and rocking motions of the piperidine ring and methyl groups. researchgate.net Comparing the theoretical spectrum with an experimental one can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group. nih.gov

Table 2: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound Note: Frequencies are hypothetical scaled values (cm⁻¹). Assignments are based on expected vibrational modes.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3350 | ν(N-H) | N-H stretching |

| 2980-2850 | ν(C-H) | Aliphatic C-H stretching (ring and methyls) |

| 1715 | ν(C=O) | Carbonyl (ketone) stretching |

| 1450 | δ(CH₂) | CH₂ scissoring (ring) |

| 1375 | δ(CH₃) | Symmetric CH₃ bending |

| 1240 | ν(C-N) | C-N stretching |

| 1150 | ν(C-C) | C-C skeletal stretching |

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation and Molecular Interaction Studies

In silico methods are pivotal in modern drug discovery for deriving Structure-Activity Relationships (SAR) and studying molecular interactions, thereby guiding the design of more potent and selective compounds. nih.gov For derivatives of this compound, these approaches can elucidate how structural modifications influence biological activity.

Structure-Activity Relationship (SAR) Derivation: SAR studies investigate how changes in the chemical structure of a compound affect its biological activity. mdpi.com Computational techniques like Quantitative Structure-Activity Relationship (QSAR) are used to build mathematical models that correlate chemical structures with activity. nih.govmdpi.com

For the piperidine scaffold, a hypothetical SAR study might reveal:

Role of the Piperidine Nitrogen: The basic nitrogen is often crucial for interaction with biological targets, forming hydrogen bonds or salt bridges. rsc.orgnih.gov Its protonation state at physiological pH is a key determinant of binding. nih.gov

Substitution on the Ring: The position and nature (e.g., size, electronics) of substituents on the piperidine ring can significantly impact binding affinity and selectivity. The methyl group at the C2 position in the title compound, for instance, creates a specific stereochemical environment that can be critical for receptor recognition.

The Acetyl Group: The ketone oxygen can act as a hydrogen bond acceptor. Modifications to the acetyl group, such as changing its size or replacing it with other functional groups, would likely alter the binding mode and potency. nih.gov

Molecular Interaction Studies: Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. nih.govnih.gov

A molecular docking study of this compound would involve:

Target Selection: Identifying a relevant biological target (e.g., a receptor or enzyme).

Ligand and Target Preparation: Preparing the 3D structures of the ligand (the compound) and the target protein, which includes adding hydrogen atoms and assigning charges. nih.gov

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site of the target in various conformations and orientations. researchgate.net

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

For example, docking studies on similar piperidine-based compounds have shown that the protonated piperidine nitrogen often forms a key electrostatic interaction in the binding site, while aromatic or hydrophobic substituents occupy specific pockets within the receptor. rsc.orgnih.gov Such analyses provide a rational basis for designing new analogues with improved activity. nih.gov

Structural Analysis and Stereochemistry of Substituted Piperidine Ketones

Chirality and Stereoisomerism in 1-(2-Methylpiperidin-3-yl)ethan-1-one

This compound is a chiral molecule containing two stereogenic centers at the C2 and C3 positions of the piperidine (B6355638) ring. The presence of these two chiral centers means that the compound can exist as four possible stereoisomers, which occur as two pairs of enantiomers. researchgate.netnih.govusda.gov These stereoisomers are designated based on the relative orientation of the methyl group at C2 and the acetyl group at C3, leading to cis and trans diastereomers. Each of these diastereomers, in turn, consists of a pair of enantiomers ((2R, 3R) and (2S, 3S) for one diastereomer; (2R, 3S) and (2S, 3R) for the other). The specific three-dimensional arrangement of the substituents is crucial as it can significantly influence the molecule's biological activity and physical properties. researchgate.netresearchgate.net

Table 1: Possible Stereoisomers of this compound

| Diastereomer | Enantiomer 1 | Enantiomer 2 |

|---|---|---|

| cis | (2R, 3S)-1-(2-Methylpiperidin-3-yl)ethan-1-one | (2S, 3R)-1-(2-Methylpiperidin-3-yl)ethan-1-one |

| trans | (2R, 3R)-1-(2-Methylpiperidin-3-yl)ethan-1-one | (2S, 3S)-1-(2-Methylpiperidin-3-yl)ethan-1-one |

Diastereoselective Synthesis and Chromatographic Separation of Isomers

The synthesis of specific stereoisomers of 2,3-disubstituted piperidines like this compound requires stereocontrolled synthetic methods. researchgate.net Diastereoselective synthesis aims to produce a single diastereomer preferentially. Common strategies include the hydrogenation of substituted pyridine (B92270) precursors, which often yields cis-piperidines with high diastereoselectivity. nih.govrsc.orgnih.gov For instance, the reduction of corresponding disubstituted pyridines can diastereoselectively deliver the cis-piperidine isomers. nih.govrsc.org Subsequent base-mediated epimerization can then be employed to convert the cis-isomer to the thermodynamically more stable trans-isomer. nih.govrsc.orgwhiterose.ac.uk The choice of nitrogen-protecting group can be crucial in controlling the stereochemical outcome of these epimerization reactions. rsc.orgwhiterose.ac.uk

Other approaches to achieve diastereoselectivity involve kinetic protonation of a nitronate or thermodynamic equilibration of a nitro group in precursors, which can control the relative stereochemistry between the C2 and C3 positions. researchgate.net Asymmetric cyclizative aminoboration using chiral copper catalysts has also been developed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.gov

Once a mixture of stereoisomers is synthesized, their separation is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful method for separating enantiomers. researchgate.net Flash chromatography is also effective for separating diastereomers, which have different physical properties. researchgate.net The separation of all four stereoisomers of a 2,3-disubstituted piperidine has been successfully demonstrated in the synthesis of piperidine-related alkaloids. acs.org

Conformational Preferences and Dynamics of the Piperidine Ring System

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. ias.ac.inresearchgate.net However, the presence of substituents influences the equilibrium between different chair conformations and can sometimes lead to the adoption of twist-boat conformations. nih.govnih.gov The substituents, the methyl group at C2 and the acetyl group at C3, can occupy either axial or equatorial positions.

The conformational equilibrium is governed by several factors, including 1,3-diaxial interactions and allylic strain. rsc.orgnih.govacs.org For a 2,3-disubstituted piperidine, the most stable conformation is generally the one that places the maximum number of bulky substituents in the equatorial position. In the case of the trans-diastereomer, a di-equatorial conformation is possible and generally favored. For the cis-diastereomer, one substituent must be axial while the other is equatorial. rsc.orgwhiterose.ac.uk

Influence of Substituents on Ring Conformation and Stereochemical Outcomes in Reactions

The substituents on the piperidine ring not only determine its preferred conformation but also direct the stereochemical outcome of its reactions. The steric and electronic properties of the methyl and acetyl groups in this compound influence the accessibility of reagents to different faces of the ring. researchgate.net

For example, in reactions involving the formation of new stereocenters, the existing substituents will direct the incoming group to the less sterically hindered position. The conformation of the ring dictates the spatial orientation of the substituents, which in turn creates a biased steric environment. In a chair conformation, axial substituents create more steric hindrance to approaching reagents than equatorial ones.

The choice of the N-protecting group in synthetic precursors can be used strategically to control the conformation and, consequently, the stereoselectivity of reactions. For instance, a bulky N-Boc group can favor a conformation where an adjacent C2 substituent is axial to avoid A(1,3) strain, which can then direct further substitution reactions. nih.govrsc.orgwhiterose.ac.uk Similarly, the diastereoselectivity of reactions like lithiation and subsequent trapping is highly dependent on the conformation of the piperidine ring, which is influenced by the pattern of substitution. rsc.org The interplay between substituent effects and conformational preferences is therefore a critical consideration in the stereocontrolled synthesis and functionalization of substituted piperidines. escholarship.org

Future Directions and Emerging Research Avenues in Substituted Piperidine Ketone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted piperidines is a central challenge in organic chemistry. ajchem-a.comajchem-a.com Traditional methods often require multiple steps and harsh conditions. numberanalytics.com Modern research is focused on developing more efficient, sustainable, and versatile synthetic routes.

Key Emerging Methodologies:

C-H Activation/Functionalization: Direct functionalization of the piperidine (B6355638) ring's C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.org Rhodium-catalyzed C-H insertion, for example, allows for site-selective introduction of substituents. nih.govnih.gov For a molecule like 1-(2-Methylpiperidin-3-yl)ethan-1-one, this could enable late-stage modification of the piperidine core.

Multicomponent Reactions (MCRs): MCRs allow the assembly of complex molecules like substituted piperidines in a single step from three or more starting materials. ajchem-a.com These reactions are highly atom-economical and efficient, aligning with the principles of green chemistry. ajchem-a.comajchem-a.com

Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridine (B92270) precursors remains a fundamental route to piperidines. nih.gov Advances in catalysis, including the use of heterogeneous cobalt or iridium-based catalysts, have enabled these reactions to proceed under milder conditions and with higher stereoselectivity. nih.gov

Flow Chemistry: The use of flow chemistry techniques for piperidine synthesis can lead to improved yields, safety, and scalability compared to traditional batch processes. numberanalytics.com

| Synthetic Strategy | Description | Potential Application for this compound | Key Advantages |

| Catalytic Hydrogenation | Reduction of a corresponding 3-acetyl-2-methylpyridine precursor. | A direct and well-established route to the core piperidine structure. | Scalability, access to diverse precursors. nih.gov |

| [5+1] Annulation | Reaction of a suitably functionalized amine with a five-carbon electrophile. | Could construct the ring with desired substituents in a convergent manner. | Stereoselective control, high efficiency. nih.gov |

| C-H Functionalization | Direct introduction of the acetyl group onto a 2-methylpiperidine (B94953) scaffold. | Late-stage modification, avoids lengthy de novo synthesis. | Atom economy, access to novel analogues. nih.govnih.gov |

| Green Chemistry Methods | Utilizing water as a solvent, non-toxic catalysts, or solvent-free conditions. | Reduces environmental impact of the synthesis. | Sustainability, cost-effectiveness. ajchem-a.comajchem-a.com |

Advancements in Spectroscopic and Structural Characterization Techniques

Elucidating the precise three-dimensional structure and electronic properties of substituted piperidine ketones is crucial. Modern spectroscopic techniques offer unprecedented detail in this regard. azooptics.comku.ac.ke

Advanced Nuclear Magnetic Resonance (NMR): While standard ¹H and ¹³C NMR confirm basic connectivity, advanced 2D techniques like COSY, HMQC, and HMBC are essential for unambiguously assigning the stereochemistry of substituents on the piperidine ring. researchgate.net For this compound, these methods would be critical to determine the relative orientation of the methyl and acetyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. azooptics.com Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, aiding in the structural identification of unknown analogues or metabolites.

X-ray Crystallography: When a crystalline sample can be obtained, single-crystal X-ray diffraction provides the definitive solid-state structure, including bond lengths, angles, and the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). researchgate.net

Vibrational Spectroscopy (FT-IR, Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify key functional groups, such as the C=O stretch of the ketone and the N-H bond of the piperidine. ku.ac.ke Advancements like surface-enhanced Raman spectroscopy (SERS) allow for analysis of minute sample quantities. mdpi.com

Refinement of Computational Models for Enhanced Prediction of Reactivity and Structure

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. numberanalytics.comnumberanalytics.com For substituted piperidines, computational models are particularly important for analyzing conformational preferences, which dictate their biological activity and reactivity.

Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of substituents and the nature of the solvent can influence the equilibrium between different conformers (e.g., N-H axial vs. equatorial). wikipedia.orgnih.gov Density Functional Theory (DFT) calculations are widely used to predict the relative energies of these conformers and rationalize experimental observations. researchgate.netnih.gov For this compound, computational studies could predict the preferred orientation (axial/equatorial) of the methyl and acetyl groups.

Predicting Spectroscopic Data: Computational models can accurately predict NMR chemical shifts and coupling constants, which aids in the interpretation of experimental spectra, especially for complex diastereomers. rsc.org

Reaction Modeling: Quantum mechanical calculations can model transition states to predict the regioselectivity and stereoselectivity of reactions, guiding the development of new synthetic methods. acs.org This could be used to predict the most likely site for C-H functionalization on the this compound scaffold.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculating ground-state energies, geometries, and electronic properties. | Determining the most stable chair conformation and the relative energies of diastereomers. nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Understanding how the molecule behaves in solution and interacts with its environment. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., with explicit solvent). | Predicting reaction pathways and transition states for functionalization reactions. |

Exploration of New Chemical Transformations and Functionalizations

The unique structure of a substituted piperidine ketone offers multiple sites for further chemical modification, enabling the creation of diverse molecular libraries.

Piperidine Ring Functionalization: Beyond C-H activation, methods for N-alkylation or N-arylation are well-established. The development of regioselective reactions that can modify the ring at specific positions in the presence of the ketone functionality is a key area of research. researchgate.net

Ketone Chemistry: The ketone group is a versatile handle for a wide range of transformations. It can be converted to enamines to facilitate alpha-alkylation (Stork enamine alkylation), reduced to an alcohol, or transformed into other functional groups. wikipedia.org

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot can rapidly increase molecular complexity. researchgate.net A cascade reaction could, for example, involve an initial transformation at the ketone followed by a cyclization involving the piperidine nitrogen.

Broader Contributions to Heterocyclic Organic Chemistry and Chemical Discovery

The study of substituted piperidine ketones like this compound contributes significantly to the broader field of heterocyclic chemistry. numberanalytics.comijpsr.com Piperidines are privileged structures in drug discovery, meaning they are frequently found in bioactive molecules. lifechemicals.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.